Aminobenzenesulfonic auristatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminobenzenesulfonic auristatin E is a compound that combines the cytotoxic tubulin modifier Auristatin E with an antibody-drug conjugate (ADC) linker, Aminobenzenesulfonic. This compound exhibits potent antitumor activity and is primarily used in the development of ADCs for targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminobenzenesulfonic auristatin E involves the conjugation of Auristatin E with the ADC linker Aminobenzenesulfonic. This process typically includes the following steps:
Activation of Auristatin E: Auristatin E is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Auristatin E is then reacted with the Aminobenzenesulfonic linker under controlled conditions to form the conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Auristatin E and the Aminobenzenesulfonic linker are synthesized and purified.
Conjugation: The bulk materials are then conjugated in large reactors under optimized conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Aminobenzenesulfonic auristatin E undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, especially at the reactive sites introduced during the synthesis
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Aminobenzenesulfonic auristatin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying conjugation reactions and linker chemistry.
Biology: Employed in cell biology studies to investigate the effects of tubulin modification on cell division and apoptosis.
Medicine: Integral in the development of ADCs for targeted cancer therapy, providing a means to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications
Mecanismo De Acción
Aminobenzenesulfonic auristatin E exerts its effects through the following mechanism:
Tubulin Inhibition: The Auristatin E component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cells.
Cell Cycle Arrest: This disruption leads to cell cycle arrest at the G2/M phase, preventing cell division.
Apoptosis Induction: The accumulation of damaged cells triggers apoptosis, leading to cell death
Comparación Con Compuestos Similares
Aminobenzenesulfonic auristatin E is unique due to its specific combination of Auristatin E and the Aminobenzenesulfonic linker. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs
Monomethyl auristatin F (MMAF): A derivative of Auristatin E with similar cytotoxic properties.
Maytansinoids: A class of microtubule inhibitors used in ADCs
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications, highlighting the uniqueness of this compound in targeted cancer therapy .
Propiedades
Fórmula molecular |
C37H64N6O8S |
---|---|
Peso molecular |
753.0 g/mol |
Nombre IUPAC |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1 |
Clave InChI |
AZVFJNPRFUTRNO-RAEOHFLNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.